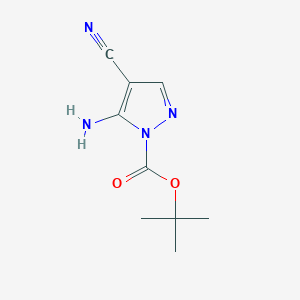![molecular formula C13H17Cl2N3O3 B1423671 N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053656-08-8](/img/structure/B1423671.png)
N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a complex organic compound. It contains an amino group (-NH2), a hydrazinecarboxylic acid group, and a tert-butyl ester group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the formation of the hydrazinecarboxylic acid group, followed by the introduction of the tert-butyl ester group. The exact synthesis process would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, hydrazinecarboxylic acid, and tert-butyl ester groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, due to the presence of the amino, hydrazinecarboxylic acid, and tert-butyl ester groups. These reactions could include acid-base reactions, nucleophilic substitutions, and esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods .Aplicaciones Científicas De Investigación
1. Synthesis and Insecticidal Evaluation
A study conducted by Mao et al. (2004) investigated the synthesis of novel N-oxalyl derivatives containing a carboxylic acid or ester substituent on the aryl. These compounds showed larvicidal activities, indicating potential applications in pest control.
2. Synthesis and Crystal Structure Analysis
The work of Xia (2001) focused on the synthesis of a compound related to N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester. The study provides insights into the crystal structure of these compounds, which is crucial for understanding their chemical properties and potential applications.
3. Divergent Reactions and Synthesis of Derivatives
Rossi et al. (2007) explored the divergent synthesis of various derivatives starting from related compounds. This research highlights the versatility of these compounds in creating a range of different molecules, which could have varied applications in scientific research.
4. Preparative Method for Related Esters
Kinoshita, Ishikawa, and Kotake (1979) developed a preparative method for N-benzyloxycarbonyl hydroxy amino acid t-butyl esters. This method could be relevant for synthesizing similar esters, including those related to this compound.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of 3,5-dichlorophenol with ethyl chloroacetate to form ethyl 3,5-dichlorophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form 3,5-dichlorophenoxyacetic acid hydrazide. The resulting hydrazide is then reacted with tert-butyl carbazate to form the tert-butyl ester. Finally, the ester is reacted with formaldehyde and ammonium acetate to form the desired product.", "Starting Materials": [ "3,5-dichlorophenol", "ethyl chloroacetate", "hydrazine hydrate", "tert-butyl carbazate", "formaldehyde", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 3,5-dichlorophenol with ethyl chloroacetate to form ethyl 3,5-dichlorophenoxyacetate", "Step 2: Reaction of ethyl 3,5-dichlorophenoxyacetate with hydrazine hydrate to form 3,5-dichlorophenoxyacetic acid hydrazide", "Step 3: Reaction of 3,5-dichlorophenoxyacetic acid hydrazide with tert-butyl carbazate to form the tert-butyl ester", "Step 4: Reaction of the tert-butyl ester with formaldehyde and ammonium acetate to form 'N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester'" ] } | |
Número CAS |
1053656-08-8 |
Fórmula molecular |
C13H17Cl2N3O3 |
Peso molecular |
334.20 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-[1-amino-2-(3,5-dichlorophenoxy)ethylidene]amino]carbamate |
InChI |
InChI=1S/C13H17Cl2N3O3/c1-13(2,3)21-12(19)18-17-11(16)7-20-10-5-8(14)4-9(15)6-10/h4-6H,7H2,1-3H3,(H2,16,17)(H,18,19) |
Clave InChI |
BOGCKFVKLWHDNU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/N=C(\COC1=CC(=CC(=C1)Cl)Cl)/N |
SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC(=CC(=C1)Cl)Cl)N |
SMILES canónico |
CC(C)(C)OC(=O)NN=C(COC1=CC(=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)

![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)






![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)



![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
